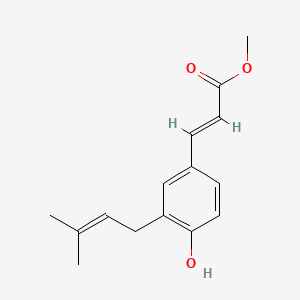

Plicatin B

Descripción

Plicatin B is a prenylated phenylpropanoid naturally occurring in Brazilian green propolis (Baccharis dracunculifolia) and other plants such as Psoralea juncea . Structurally, it features a methoxy-substituted aromatic ring conjugated to a prenyl side chain and an α,β-unsaturated carbonyl group (methyl 3-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-2-propenoate) . This compound exhibits notable bioactivities, including antimicrobial, antioxidant, and anti-inflammatory properties, making it a promising candidate for pharmaceutical development .

Propiedades

Número CAS |

72704-01-9 |

|---|---|

Fórmula molecular |

C15H18O3 |

Peso molecular |

246.3 g/mol |

Nombre IUPAC |

methyl (E)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enoate |

InChI |

InChI=1S/C15H18O3/c1-11(2)4-7-13-10-12(5-8-14(13)16)6-9-15(17)18-3/h4-6,8-10,16H,7H2,1-3H3/b9-6+ |

Clave InChI |

LZEOAWXRNGQEHO-RMKNXTFCSA-N |

SMILES |

CC(=CCC1=C(C=CC(=C1)C=CC(=O)OC)O)C |

SMILES isomérico |

CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)OC)O)C |

SMILES canónico |

CC(=CCC1=C(C=CC(=C1)C=CC(=O)OC)O)C |

Sinónimos |

methyl 3-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-2-propenoate plicatin B acrylate |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Minimum Inhibitory Concentrations (MICs) of Plicatin B and Analogues

| Compound | S. mutans | S. mitis | S. sanguinis | E. faecalis |

|---|---|---|---|---|

| Plicatin B | 31.2 µg/mL | 31.2 µg/mL | 31.2 µg/mL | 125 µg/mL |

| Artepillin C | >250 µg/mL | >250 µg/mL | >250 µg/mL | >250 µg/mL |

| Compound 8 (Hydrogenated Plicatin B) | 62.5 µg/mL | 31.2 µg/mL | 125 µg/mL | 125 µg/mL |

Data sourced from in vitro studies .

- Mechanistic Insights :

- Plicatin B’s α,β-unsaturated carbonyl group enables covalent interactions with bacterial enzymes (e.g., sortase A in S. mutans), disrupting biofilm formation .

- Hydrogenation of Plicatin B (yielding Compound 8 ) reduces its electrophilicity, decreasing activity against S. mutans but improving hydrophobicity for enhanced penetration into S. mitis .

- Drupanin , a hydrolysis product of Plicatin B, shows diminished activity due to increased hydrophilicity from its carboxyl group .

Antioxidant Activity

Plicatin B outperforms other phenolic compounds in neutralizing free radicals and protecting biomolecules like low-density lipoprotein (LDL) from oxidation:

Table 2: Antioxidant Efficacy in Lipid Peroxidation Models

| Compound | % Inhibition of LDL Oxidation (Fe³⁺-induced) | IC₅₀ (DPPH Radical Scavenging) |

|---|---|---|

| Plicatin B | 92% | 8.5 µM |

| Erybraedin C | 89% | 9.2 µM |

| α-Tocopherol | 75% | 25.3 µM |

| Bitucarpin A | <10% | >100 µM |

Data compiled from experimental and computational studies .

- Structural Determinants :

Pharmacokinetic and Drug-Likeness Profiles

Plicatin B adheres to key drug-likeness criteria, unlike some analogues:

Table 3: Physicochemical and ADMET Properties

| Parameter | Plicatin B | Artepillin C | Compound 8 |

|---|---|---|---|

| MW | 276.3 | 300.3 | 280.3 |

| LogP | 3.1 | 4.2 | 2.8 |

| nHA/nHD | 3/1 | 3/1 | 3/1 |

| TPSA | 66.8 Ų | 66.8 Ų | 66.8 Ų |

| Lipinski Violations | 0 | 1 (MW >500) | 0 |

| Hepatotoxicity | Low | Moderate | Low |

ADMET predictions via pkCSM server .

- Key Observations :

Computational and Mechanistic Studies

- Molecular Docking : Plicatin B forms stable hydrogen bonds with S. mutans sortase A (binding energy: −8.9 kcal/mol), outperforming Artepillin C (−6.2 kcal/mol) .

- Molecular Dynamics : Simulations (1500 ps) confirm Plicatin B’s stable interaction with bacterial targets, maintaining RMSD <2.5 Å .

- DFT Studies : The prenyl side chain enhances copper(II) chelation, contributing to antioxidant activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.